molecular formula C8H18N2 B13953831 N-ethyl-2-(pyrrolidin-3-yl)ethanamine

N-ethyl-2-(pyrrolidin-3-yl)ethanamine

Cat. No.: B13953831
M. Wt: 142.24 g/mol
InChI Key: LZTZMPNTFGIZLF-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyrrolidin-3-yl)ethanamine is an organic compound that belongs to the class of amines It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(pyrrolidin-3-yl)ethanamine typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. One common method is the reductive amination of pyrrolidine with acetaldehyde followed by reduction with sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(pyrrolidin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-ethyl-2-(pyrrolidin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the pyrrolidine ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(pyrrolidin-3-yl)ethanamine
  • N-ethyl-2-(pyridin-4-yl)ethanamine
  • N-ethyl-2-morpholin-4-ylethanamine

Uniqueness

N-ethyl-2-(pyrrolidin-3-yl)ethanamine is unique due to its specific structural features, such as the ethylamine chain and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-ethyl-2-pyrrolidin-3-ylethanamine

InChI

InChI=1S/C8H18N2/c1-2-9-5-3-8-4-6-10-7-8/h8-10H,2-7H2,1H3

InChI Key

LZTZMPNTFGIZLF-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1CCNC1

Origin of Product

United States

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